molecular formula C14H11N B117812 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile CAS No. 80024-91-5

2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile

Cat. No. B117812
CAS RN: 80024-91-5
M. Wt: 203.3 g/mol
InChI Key: NEBPTMCRLHKPOB-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile, also known as d5-ABPA, is a deuterated derivative of ABPA, which is a widely used fluorescent probe for studying protein-ligand interactions. The use of deuterated ABPA allows for more precise analysis of protein-ligand interactions using techniques such as NMR spectroscopy.

Mechanism of Action

The mechanism of action of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile involves its binding to proteins through non-covalent interactions. The fluorescent properties of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile allow for the detection of protein-ligand interactions in real-time. The deuterium atoms in 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile produce a distinct NMR signal that can be used to identify the binding site of the ligand on the protein.
Biochemical and Physiological Effects:
2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile does not have any known biochemical or physiological effects. It is a non-toxic compound that is commonly used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The use of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile in laboratory experiments has several advantages. It is a non-toxic compound that can be easily synthesized in high yields with excellent purity. The deuterated form of ABPA allows for more precise analysis of protein-ligand interactions using techniques such as NMR spectroscopy. However, the use of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile also has some limitations. It is a relatively expensive compound, which may limit its use in some laboratory experiments.

Future Directions

There are several future directions for the use of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile in scientific research. One potential application is in the study of protein-protein interactions. The fluorescent properties of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile could be used to detect the binding of one protein to another in real-time. Another potential application is in the development of new drugs. The use of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile in drug discovery could lead to the identification of new drug targets and the development of more effective drugs. Finally, the use of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile in the study of protein-ligand interactions could lead to a better understanding of the mechanisms of disease and the development of new treatments.

Synthesis Methods

The synthesis method for 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile involves the reaction of 2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile with 2,4,6-trichloro-1,3,5-triazine in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method produces high yields of 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile with excellent purity.

Scientific Research Applications

D5-ABPA has a wide range of scientific research applications, particularly in the field of protein-ligand interactions. It is commonly used as a fluorescent probe to study the binding of small molecules to proteins. The deuterated form of ABPA allows for more precise analysis of protein-ligand interactions using techniques such as NMR spectroscopy. This is because the deuterium atoms in 2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile produce a distinct NMR signal that can be used to identify the binding site of the ligand on the protein.

properties

IUPAC Name

2,2-bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBPTMCRLHKPOB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C#N)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(2,3,4,5,6-pentadeuteriophenyl)acetonitrile

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